

commercial availability of (S)-3-Boc-2-thiazolidinecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3-Boc-2-thiazolidinecarboxylic acid

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An In-Depth Technical Guide to the Commercial Availability of **(S)-3-Boc-2-thiazolidinecarboxylic Acid**

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **(S)-3-Boc-2-thiazolidinecarboxylic acid**, a critical chiral building block for researchers, scientists, and professionals in drug development. We will delve into its commercial availability, synthesis rationale, key applications, and the rigorous quality control protocols necessary for its effective use.

Introduction: The Significance of a Versatile Chiral Building Block

(S)-3-Boc-2-thiazolidinecarboxylic acid (CAS Number: 891192-95-3) is a heterocyclic compound of significant interest in medicinal chemistry and peptide synthesis.^{[1][2][3]} Its value stems from the unique combination of three structural features:

- The Thiazolidine Ring: This saturated five-membered ring containing both sulfur and nitrogen acts as a constrained mimic of the amino acid proline.^[4] This structural rigidity is invaluable for enforcing specific backbone conformations in peptides, which can enhance metabolic stability, bioavailability, and binding affinity to biological targets.^[4] The thiazolidine scaffold itself is a well-recognized pharmacophore present in numerous bioactive molecules.^{[5][6][7]}

- The (S)-Stereochemistry: The precise three-dimensional arrangement of atoms is fundamental to biological activity. The use of the pure (S)-enantiomer ensures stereospecific interactions with chiral biological targets like enzymes and receptors, preventing the formation of inactive or potentially harmful diastereomers in the final product.[8][9]
- The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a staple in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[8] It effectively shields the secondary amine within the thiazolidine ring from unwanted reactions during peptide chain elongation. Its key advantage is its stability under a wide range of reaction conditions and its clean, quantitative removal using mild acids like trifluoroacetic acid (TFA).[8]

This combination makes **(S)-3-Boc-2-thiazolidinecarboxylic acid** a highly sought-after intermediate for creating complex peptides, peptidomimetics, and novel therapeutic agents.[4] [10]

Commercial Availability and Procurement Strategy

(S)-3-Boc-2-thiazolidinecarboxylic acid is readily available from a variety of chemical suppliers that cater to the research and pharmaceutical industries. Procurement typically involves selecting a supplier based on purity, available quantity, cost, and the quality of supporting documentation.

Table 1: Commercial Supplier Overview

Supplier	Typical Purity	Available Quantities	CAS Number
Thermo Fisher Scientific	97%	1 g, 5 g	891192-95-3
ChemUniverse	97%	250 mg, Bulk Quote	891192-95-3
CP Lab Safety (Aladdin)	Not Specified	1 g	891192-95-3
Santa Cruz Biotechnology	Not Specified	Research Use Only	125471-00-3 (R-isomer)

Note: Data is compiled from publicly available supplier information. Researchers should always verify current specifications directly with the supplier. The CAS number for the (R)-isomer is provided for differentiation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[11\]](#)

Scientist's Procurement Checklist:

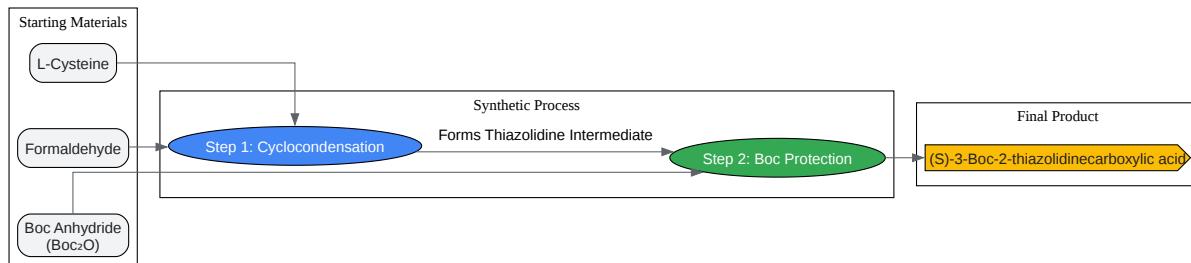
- Verify the CAS Number: Ensure the product listed is 891192-95-3 for the correct (S)-enantiomer.
- Request a Certificate of Analysis (CoA): Do not purchase without a batch-specific CoA. This document is the foundation of experimental reproducibility.
- Scrutinize Purity Data: Look for purity assessment by HPLC or qNMR. For chiral molecules, confirmation of enantiomeric excess (e.e.) is critical, often determined by chiral HPLC.
- Check for Structural Confirmation: The CoA should include confirmation of the compound's identity via methods like ^1H NMR, Mass Spectrometry, or FT-IR.
- Evaluate Supplier Reputation: Choose suppliers known for good quality control systems, such as those compliant with cGMP or offering comprehensive analytical services.[\[12\]](#)

Synthetic Rationale: Building the Core Structure

Understanding the synthesis of **(S)-3-Boc-2-thiazolidinecarboxylic acid** provides insight into potential impurities and the rationale for its structure. The most common and logical approach involves a two-step process starting from a readily available chiral precursor.

Step 1: Cyclocondensation to form the Thiazolidine Ring The synthesis of the thiazolidine ring is typically achieved through the condensation of an amino acid containing a thiol group with an aldehyde.[\[5\]](#)[\[7\]](#) For the parent compound, L-cysteine is reacted with formaldehyde to produce L-thiazolidine-4-carboxylic acid.[\[5\]](#)[\[13\]](#) This reaction leverages the nucleophilic nature of both the amine and thiol groups of cysteine to form the heterocyclic ring.

Step 2: Amine Protection The secondary amine in the thiazolidine ring is then protected with the Boc group. This is typically accomplished by reacting the thiazolidine carboxylic acid with di-tert-butyl dicarbonate (Boc_2O) under basic conditions. This step is crucial for its utility in further synthesis, preventing the amine from interfering with subsequent coupling reactions.[\[8\]](#)



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Caption: General synthetic workflow for **(S)-3-Boc-2-thiazolidinecarboxylic acid**.

Applications in Drug Discovery and Peptide Science

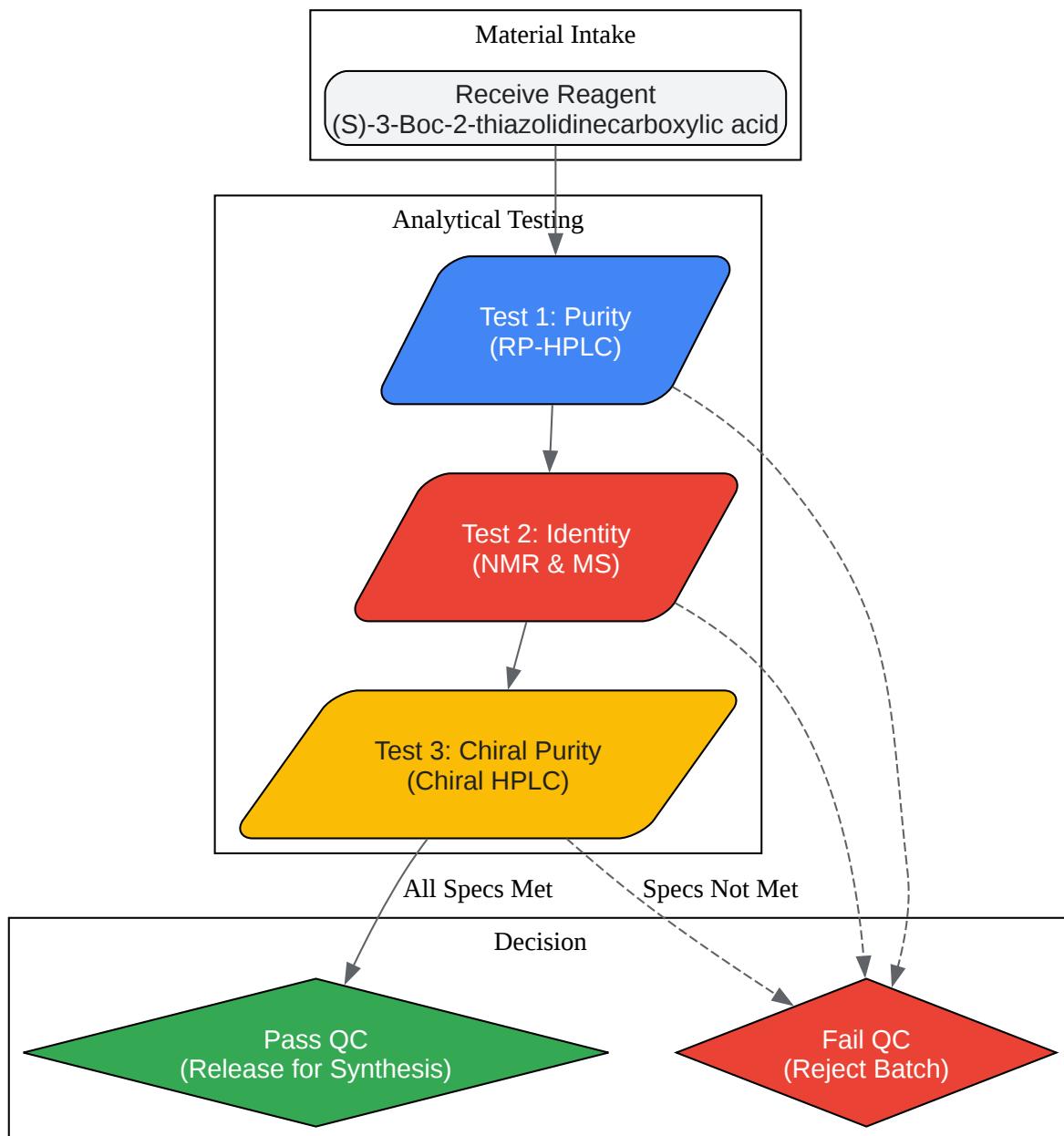
The utility of this building block is broad, primarily centered on its ability to introduce conformational constraints and specific chemical functionalities into larger molecules.

- Peptide Synthesis: It serves as a protected intermediate, often used as a proline mimic. Its incorporation into a peptide sequence can induce beta-turns and other secondary structures, which are critical for biological recognition and activity. The Boc group allows for seamless integration into standard peptide synthesis protocols.^[4]
- Peptidomimetics: Researchers use this compound to develop peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation.
- Development of Enzyme Inhibitors: The rigid thiazolidine scaffold is an excellent starting point for designing inhibitors that can fit precisely into the active sites of enzymes, particularly proteases.^{[4][10]}

- Synthesis of Bioactive Heterocycles: It is a valuable intermediate for constructing more complex pharmaceutical agents where the thiazolidine core is a key pharmacophore. Thiazolidine derivatives have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[6][10]

Self-Validating Quality Control and Analytical Protocols

For any researcher, verifying the quality of a starting material is a non-negotiable step to ensure the validity of experimental outcomes. The following protocols represent a self-validating system for the characterization of **(S)-3-Boc-2-thiazolidinecarboxylic acid**.

[Click to download full resolution via product page](#)**Caption:** A logical workflow for the quality control validation of the title compound.

Experimental Protocol 1: Purity Determination by Reverse-Phase HPLC

Causality: This method separates the target compound from non-polar and polar impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase. It provides a quantitative measure of purity as a percentage of the total detected peak area.

Methodology:

- **Sample Preparation:** Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
- **Instrumentation:**
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detector: UV at 210 nm.
 - Injection Volume: 10 µL.
- **Gradient Elution:**
 - Start at 10% B for 2 minutes.
 - Ramp to 90% B over 15 minutes.
 - Hold at 90% B for 3 minutes.
 - Return to 10% B over 1 minute and re-equilibrate for 4 minutes.

- Analysis: The purity is calculated as (Area of the main peak / Total area of all peaks) x 100%. A purity of $\geq 97\%$ is typically acceptable for most research applications.

Experimental Protocol 2: Identity Confirmation by NMR and Mass Spectrometry

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (^1H) and carbon (^{13}C) atoms, confirming the compound's covalent structure. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass measurement.

Methodology:

- ^1H and ^{13}C NMR:
 - Dissolve 5-10 mg of the sample in ~ 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Acquire ^1H and ^{13}C spectra on a 400 MHz or higher spectrometer.
 - Expected ^1H Signals: Look for characteristic peaks corresponding to the tert-butyl protons of the Boc group (a singlet around 1.4-1.5 ppm), and distinct multiplets for the protons on the thiazolidine ring.
 - Expected ^{13}C Signals: Confirm the presence of the carbonyl carbons (from the Boc and carboxylic acid groups), the quaternary carbon of the Boc group, and the carbons of the thiazolidine ring.
- HRMS (ESI):
 - Prepare a dilute solution of the sample (~ 0.1 mg/mL) in methanol or acetonitrile.
 - Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.
 - The molecular formula is $\text{C}_9\text{H}_{15}\text{NO}_4\text{S}$, with a molecular weight of 233.28 g/mol .[\[1\]](#)[\[2\]](#)

- Analysis: Look for the $[M+H]^+$ ion at $m/z \sim 234.0795$ or the $[M+Na]^+$ ion at $m/z \sim 256.0614$. The measured mass should be within 5 ppm of the calculated theoretical mass.

Safe Handling and Storage

Proper storage is essential to maintain the integrity of the compound.

- Storage Conditions: Suppliers often recommend storing the material at 2-8°C or under refrigerated conditions.[\[14\]](#) It should be kept in a tightly sealed container, protected from moisture and light.
- Incompatibilities: Avoid strong oxidizing agents.[\[15\]](#)
- Safety: The compound may cause skin, eye, and respiratory irritation.[\[1\]](#) Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Conclusion

(S)-3-Boc-2-thiazolidinecarboxylic acid is more than just a chemical; it is a precision tool for molecular design. Its commercial availability from reputable suppliers, combined with a researcher's diligence in applying rigorous quality control protocols, enables the synthesis of innovative peptides and small molecules with high potential in drug discovery. By understanding its synthesis, applications, and analytical validation, scientists can confidently and reproducibly leverage this versatile building block to advance their research programs.

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- To cite this document: BenchChem. [commercial availability of (S)-3-Boc-2-thiazolidinecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591526#commercial-availability-of-s-3-boc-2-thiazolidinecarboxylic-acid>]

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